molecular formula C6H11N5OS B8633704 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide CAS No. 57773-86-1

1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide

Cat. No.: B8633704
CAS No.: 57773-86-1
M. Wt: 201.25 g/mol
InChI Key: BMZFQNJSJZXOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Comparison with Similar Compounds

Properties

CAS No.

57773-86-1

Molecular Formula

C6H11N5OS

Molecular Weight

201.25 g/mol

IUPAC Name

1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12)

InChI Key

BMZFQNJSJZXOAA-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)NC1=NN=C(S1)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethylhydrazine (0.3 mole) in methylene chloride (150 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. 5-Methyl-1,3,4-thiadiazol-2-yl isocyanate dimer (0.1 mole) is then added, with stirring, at room temperature. After the addition is completed the reaction mixture is heated at reflux for a period of about 4 hours. After this time the reaction mixture is stripped of solvent and excess hydrazine to yield the desired product 2-ethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)semicarbazide as the residue.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
5-Methyl-1,3,4-thiadiazol-2-yl isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.